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molecular formula C4H7N3O7 B8323971 4,4,4-Trinitro-1-butanol

4,4,4-Trinitro-1-butanol

Cat. No. B8323971
M. Wt: 209.11 g/mol
InChI Key: SLNJEYHCDJTPAU-UHFFFAOYSA-N
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Patent
US04900851

Procedure details

This alcohol was prepared by stirring 4,4,4-trinitro-1-butanol (554 g, 2.65 mol) in methanol (6 l) with KI (1426 g, 8.6 mol) for 6 days at room temperature. The precipitated potassium salt was filtered, suspended in water (4 L), acidified with concentrated HCl (250 ml), and extracted into CH2Cl2 (6×500 ml). The extracts were washed with 10% NaHSO3 (1000 ml). The solution was dried over anhydrous MgSO4 and concentrated to give the product (220 g, 51%) as a yellow oil. The infrared spectrum had peaks at 3450, 2950, 1575, 1340, and 1070 cm-1.
Quantity
554 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([N+]([O-])=O)([N+:9]([O-:11])=[O:10])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2]>CO>[N+:1]([CH:4]([N+:9]([O-:11])=[O:10])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
554 g
Type
reactant
Smiles
[N+](=O)([O-])C(CCCO)([N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
6 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated potassium salt was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2 (6×500 ml)
WASH
Type
WASH
Details
The extracts were washed with 10% NaHSO3 (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(CCCO)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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